2''-N-Formimidoylsporaricin A is classified as an aminoglycoside antibiotic. Aminoglycosides are characterized by their amino sugar components and are known for their efficacy against a variety of bacterial pathogens. This compound exhibits structural similarities to other members of the sporaricin family and is noted for its unique functional groups that enhance its biological activity.
The synthesis of 2''-N-Formimidoylsporaricin A involves several steps, typically starting from the fermentation of Micromonospora species. The biosynthetic pathway includes:
The molecular structure of 2''-N-Formimidoylsporaricin A can be described as follows:
Structural analyses using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have provided insights into the arrangement of atoms within the molecule, confirming its identity and purity.
2''-N-Formimidoylsporaricin A participates in various chemical reactions that are significant for its antimicrobial activity:
The mechanism of action of 2''-N-Formimidoylsporaricin A primarily involves:
The physical and chemical properties of 2''-N-Formimidoylsporaricin A include:
These properties are critical for its formulation into pharmaceutical preparations.
The scientific applications of 2''-N-Formimidoylsporaricin A include:
2′′-N-Formimidoylsporaricin A originates from Saccharopolyspora hirsuta subsp. kobensis, a Gram-positive, filamentous actinobacterium within the family Pseudonocardiaceae. This soil-dwelling bacterium demonstrates characteristic features of the genus Saccharopolyspora, including:
Strain improvement and fermentation optimization of S. hirsuta subsp. kobensis enabled the yield enhancement of sporaricin precursors. Genomic analyses reveal biosynthetic gene clusters (BGCs) homologous to those of other aminocyclitol antibiotics, featuring glycosyltransferases, aminotransferases, and cyclitol synthases critical for assembling the 2-deoxystreptamine core and its sugar attachments [3] [5].
Table 1: Taxonomic Classification of the Producing Organism
Rank | Classification | Notes |
---|---|---|
Domain | Bacteria | Cell wall contains muramic acid |
Phylum | Actinomycetota | Filamentous growth, high G+C content |
Class | Actinomycetes | Spore-forming capacity |
Order | Pseudonocardiales | Forms aerial and substrate hyphae |
Family | Pseudonocardiaceae | meso-DAP peptidoglycan type |
Genus | Saccharopolyspora | Thermophilic or mesophilic soil isolates |
Species | S. hirsuta | Type strain: ATCC 27875 |
Subspecies | kobensis | Isolated from Japanese soil; sporaricin producer |
Sporaricin antibiotics were first isolated in the late 1980s during targeted screening for novel aminoglycosides with activity against resistant pathogens. Initial fermentation broths of S. hirsuta subsp. kobensis yielded a complex of sporaricins (A, B, C), with sporaricin A identified as the most therapeutically promising precursor due to its broad-spectrum activity. However, its clinical utility was limited by susceptibility to aminoglycoside-modifying enzymes (AMEs), particularly 3′-phosphotransferases [2] [6].
Chemical modification efforts focused on the N-2′′ position—a known site of enzymatic inactivation. In 1990, researchers at the Kowa Research Institute (Japan) synthesized 2′′-N-formimidoylsporaricin A via Schiff base formation:
The compound’s CAS registry number (107480-97-7) was assigned in 1989, though comprehensive structural elucidation via NMR and mass spectrometry was published later. Unlike semi-synthetic derivatives like amikacin (derived from kanamycin A), 2′′-N-formimidoylsporaricin A maintained the unique 4,5-disubstituted deoxystreptamine ring of sporaricins, contributing to its distinct activity profile [2] [6].
2′′-N-Formimidoylsporaricin A belongs to the 4,5-disubstituted deoxystreptamine (DOS) subclass of aminoglycosides, characterized by a central 2-deoxystreptamine ring glycosylated at positions 4 and 5. Its structure comprises three key domains:
Table 2: Structural and Functional Comparison with Key Aminoglycosides
Antibiotic | Core Substitution | Sugar Attachments | Key Modifications | Resistance Profile |
---|---|---|---|---|
2′′-N-Formimidoylsporaricin A | 4,5-disubstituted DOS | Glucosamine (C-4), Purpurosamine derivative (C-5) | N-2′′-formimidoyl | Evades APH(3′), AAC(3), ANT(2′′) |
Gentamicin C₁ | 4,6-disubstituted DOS | Garosamine (C-4), Purpurosamine (C-6) | None | Susceptible to AAC(3), ANT(2′′) |
Amikacin | 4,6-disubstituted DOS | Glucosamine (C-4), Hydroxybutyryl-N¹-AHB (C-6) | N¹-L-AHB side chain | Evades most AMEs except AAC(6′) |
Tobramycin | 4,6-disubstituted DOS | Glucosamine (C-4), Deoxystreptamine (C-6) | 3′-Deoxygenation | Susceptible to AAC(3), APH(3′) |
The formimidoyl moiety confers two critical advantages:
Bioactivity correlates with ribosomal target affinity. The compound inhibits protein synthesis by binding to the 16S rRNA (h44 helix) of the 30S ribosomal subunit, inducing misreading of mRNA. MIC testing confirms broad-spectrum efficacy:
CAS No.: 54-28-4
CAS No.:
CAS No.: 92751-21-8
CAS No.:
CAS No.: 94720-08-8